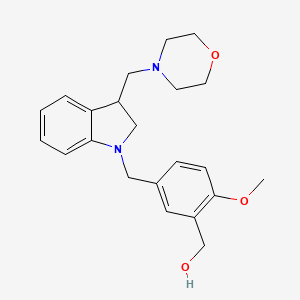
2H-Thiopyran, tetrahydro-2-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Allyltetrahydro-2H-thiopyran is a heterocyclic compound characterized by a six-membered ring containing a sulfur atom. This compound is a derivative of thiopyran, where the oxygen atom in pyran is replaced by sulfur, and it features an allyl group attached to the ring. Thiopyrans are known for their diverse biological activities and are integral components in various natural products and pharmaceutical agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyltetrahydro-2H-thiopyran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can be employed to synthesize thiopyran derivatives . Another method includes the cyclization of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Industrial Production Methods
Industrial production of 2-Allyltetrahydro-2H-thiopyran typically involves scalable and efficient synthetic routes. The use of metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed for the synthesis of highly functionalized thiopyran derivatives . This method is advantageous due to its stereoselectivity and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Allyltetrahydro-2H-thiopyran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the sulfur atom and the allyl group.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 2-Allyltetrahydro-2H-thiopyran, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can reduce thiopyran derivatives to their corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles such as halides or amines can replace the allyl group under suitable conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiopyran derivatives. These products are valuable intermediates in the synthesis of more complex molecules.
Applications De Recherche Scientifique
2-Allyltetrahydro-2H-thiopyran has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, thiopyran derivatives have been explored for their potential therapeutic applications, including antibacterial, antifungal, anti-inflammatory, antiviral, antidiabetic, and anticancer properties . In the industry, these compounds are used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Allyltetrahydro-2H-thiopyran involves its interaction with various molecular targets and pathways. The sulfur atom in the thiopyran ring can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to interact with biological macromolecules, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Thiopyran: A similar compound with a sulfur atom in the ring but without the allyl group.
4H-Thiopyran: Another isomer of thiopyran with different double bond arrangements.
Pyran: The oxygen analog of thiopyran, where the sulfur atom is replaced by oxygen.
Uniqueness
2-Allyltetrahydro-2H-thiopyran is unique due to the presence of the allyl group, which enhances its reactivity and potential for chemical modifications. This structural feature distinguishes it from other thiopyran derivatives and contributes to its diverse range of applications in scientific research and industry .
Propriétés
Numéro CAS |
62162-10-1 |
|---|---|
Formule moléculaire |
C8H14S |
Poids moléculaire |
142.26 g/mol |
Nom IUPAC |
2-prop-2-enylthiane |
InChI |
InChI=1S/C8H14S/c1-2-5-8-6-3-4-7-9-8/h2,8H,1,3-7H2 |
Clé InChI |
NXNMJVPKONBZKA-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1CCCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1,3]Oxathiolo[5,4-d]pyrimidine](/img/structure/B13115279.png)






![2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine](/img/structure/B13115320.png)



